4,4-Bis(Diethoxyphosphoryl)butan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

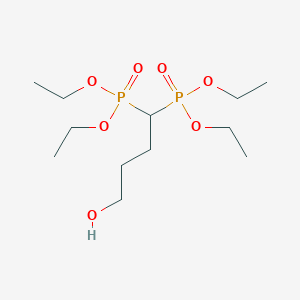

4,4-Bis(Diethoxyphosphoryl)butan-1-ol is a chemical compound with the molecular formula C12H28O7P2 and a molecular weight of 346.29 g/mol . It is also known by its IUPAC name, tetraethyl 4-hydroxybutane-1,1-diyldiphosphonate . This compound is primarily used in research and has various applications in the fields of chemistry, biology, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol typically involves the reaction of diethyl phosphite with a suitable butane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The purity of the compound is usually around 95%, and it is available in various packaging options to meet research requirements.

化学反応の分析

Types of Reactions: 4,4-Bis(Diethoxyphosphoryl)butan-1-ol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler phosphonate derivatives.

Substitution: The ethoxy groups can be substituted with other alkoxy groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various alkyl halides or alcohols can be used as reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of phosphonate derivatives.

科学的研究の応用

Biological Applications

Antibacterial Properties

Research indicates that compounds similar to 4,4-Bis(Diethoxyphosphoryl)butan-1-ol exhibit significant antibacterial activity. In a study evaluating phosphonate derivatives, it was found that these compounds could disrupt bacterial cell walls, making them potential alternatives to traditional antibiotics. The mechanism involves the introduction of phosphonate groups that alter the electrical properties of the molecules, enhancing their interaction with bacterial membranes.

Case Study: Antibacterial Efficacy

A recent investigation tested various phosphonate compounds against common bacterial strains. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability in treating bacterial infections .

Medicinal Applications

Drug Development

In medicinal chemistry, this compound is utilized in synthesizing biochemically active molecules. Its ability to form stable phosphonate linkages is particularly useful in drug design, where such modifications can enhance the pharmacokinetic properties of drug candidates.

Case Study: Synthesis of Antiviral Agents

A study focused on developing antiviral agents incorporated this compound into its synthesis pathway. The resulting compounds demonstrated improved activity against viral targets, showcasing the compound's role as a critical building block in pharmaceutical development .

Industrial Applications

Materials Science

The compound is also significant in materials science for creating new materials with specific surface properties. It acts as a linking agent in polymer formation and can modify the surface characteristics of materials to enhance their performance in various applications.

Case Study: Polymer Formation

In a study on polymer composites, researchers utilized this compound to improve the mechanical properties of polymers. The incorporation of this compound led to enhanced tensile strength and flexibility, indicating its potential for use in high-performance materials .

Summary Table of Applications

作用機序

The mechanism of action of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol involves its ability to introduce phosphonate groups into organic molecules. This can alter the electrical properties of the molecules, making them useful in various applications such as electronics and materials science. The compound can also interact with biological systems, potentially disrupting bacterial cell walls and exhibiting antibacterial properties.

類似化合物との比較

4-Hydroxybutylphosphonic acid: Similar in structure but lacks the diethoxy groups.

Diethyl phosphite: A simpler phosphonate compound used in similar applications.

Tetraethyl methylenediphosphonate: Another phosphonate derivative with different functional groups.

生物活性

4,4-Bis(Diethoxyphosphoryl)butan-1-ol, also known as diethyl 4,4-diphosphonooxybutane, is a phosphonate compound that has garnered attention due to its potential biological activities. This compound features two diethoxyphosphoryl groups attached to a butan-1-ol backbone, which is significant for its chemical reactivity and biological interactions. The molecular formula of this compound is C12H25O6P2, and it has a molecular weight of approximately 234.33 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods, notably the Arbuzov reaction and the Michaelis-Arbuzov reaction. These methods involve the nucleophilic attack of trialkyl phosphites on alkyl halides to yield phosphonate esters. Optimizing these reactions is crucial for enhancing the yield and purity of the final product .

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

- Flame Retardant Properties : This compound has been investigated for its potential as a flame retardant additive in various materials. Its incorporation into polymers has been shown to improve flame resistance by promoting char formation and suppressing volatile flammable emissions during combustion .

- Anti-Tumor Properties : Preliminary studies suggest that this compound may exhibit anti-tumor activity. However, detailed mechanisms and specific pathways remain to be fully elucidated .

- Anti-Microbial Activity : There are indications that this compound could possess anti-microbial properties, making it a candidate for further exploration in medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Interactions : Similar organophosphate compounds often interact with enzymes involved in neurotransmission. Research is ongoing to determine specific interactions and their implications for therapeutic applications or toxicological risks .

- Cell Signaling Pathways : The compound may influence cell signaling pathways through receptor binding, leading to various biological effects .

Case Studies and Research Findings

While comprehensive data on clinical trials involving this compound specifically is limited, several studies have highlighted its potential applications:

- Flame Retardancy Studies : Research has demonstrated that the addition of this compound to polymer matrices significantly enhances thermal stability and reduces flammability. For example, a study showed that incorporating 5% by weight of the compound into a polymer matrix reduced peak heat release rates by up to 30% compared to untreated samples .

- Anti-Cancer Research : In vitro studies have shown that phosphonate compounds can induce apoptosis in cancer cells. A case study reported that treatment with similar phosphonates resulted in significant reductions in cell viability in certain cancer cell lines .

- Microbial Inhibition : A study investigating the anti-microbial properties of organophosphate compounds found that those with similar structures to this compound exhibited notable inhibition against various bacterial strains, suggesting a need for further exploration into its potential as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of this compound within its class of compounds, a comparative table is presented below:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Diethyl phosphonate | Organophosphate | Used as a building block in pharmaceuticals |

| Dimethyl methylphosphonate | Organophosphate | Known for use as a pesticide and nerve agent |

| Ethyl phosphonic acid | Phosphonic acid | Used in agriculture and as a flame retardant |

| This compound | Organophosphate | Potential anti-tumor and anti-microbial properties |

Safety and Toxicology

As an organophosphate compound, safety concerns are paramount. While specific toxicity data on this compound are scarce, similar compounds are known to interfere with nerve function and can pose serious health risks upon exposure. Therefore, handling precautions should be taken based on established guidelines for organophosphate compounds .

特性

IUPAC Name |

4,4-bis(diethoxyphosphoryl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O7P2/c1-5-16-20(14,17-6-2)12(10-9-11-13)21(15,18-7-3)19-8-4/h12-13H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADQNGBXPIXCSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(CCCO)P(=O)(OCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。